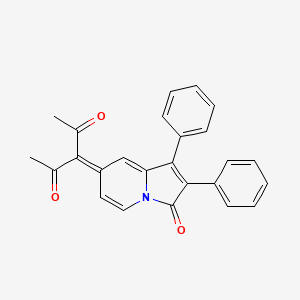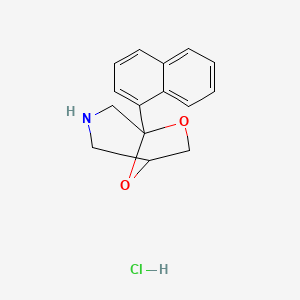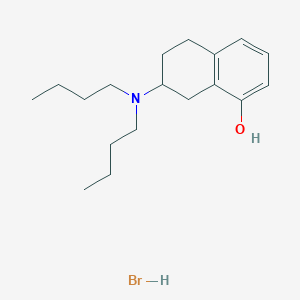
7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a chemical compound with a complex structure that includes a naphthalene ring system substituted with a dibutylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves the reaction of a naphthalene derivative with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a highly pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the dibutylamino group may result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 7-(Dibutylamino)-5,6,7,8-tetrahydro-1-naphthalenol
- 7-(Dibutylamino)-5,6,7,8-tetrahydro-2-naphthalenol
Uniqueness
The uniqueness of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide lies in its specific substitution pattern and the presence of the hydrogen bromide salt, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
81185-39-9 |
|---|---|
Fórmula molecular |
C18H30BrNO |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
7-(dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C18H29NO.BrH/c1-3-5-12-19(13-6-4-2)16-11-10-15-8-7-9-18(20)17(15)14-16;/h7-9,16,20H,3-6,10-14H2,1-2H3;1H |
Clave InChI |
CBRHYVJLHIWODV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)


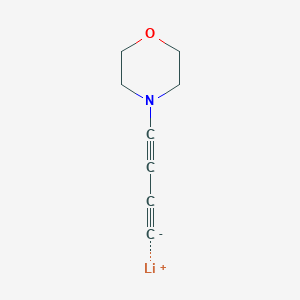
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)
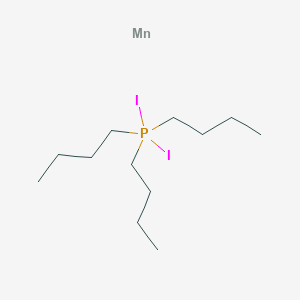
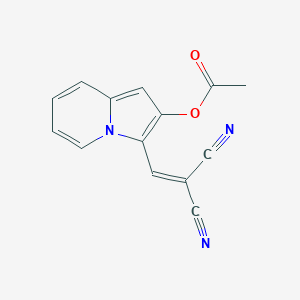
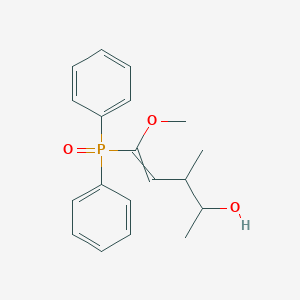
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
